Isotopic Purity of 99 atom % 13C Enables Reliable Quantification in Isotope Dilution MS
DL-Lysine-6-13C dihydrochloride is specified at 99 atom % 13C isotopic purity, compared to unlabeled DL-lysine which contains natural abundance 13C (approximately 1.1%) [1]. This high enrichment level is critical for stable isotope dilution mass spectrometry (SID-MS), where a known amount of the labeled internal standard is spiked into the sample to correct for analyte losses during extraction and ionization efficiency variations. In a representative study using 13C-labeled lysine as an internal standard for quantifying protein-bound fructosyl-lysine, the use of the labeled standard in combination with LC/MS enabled exact quantification with a recovery rate of 95% at a spike level of 150 nmol/mg of protein and a detection limit of 5 nmol/mg of protein [2]. Class-level inference from multiple stable isotope dilution assays indicates that isotopic purity ≥99% is the industry-accepted threshold for achieving <5% quantitative error in complex biological matrices [2][3].
| Evidence Dimension | Isotopic Purity (atom % 13C) |
|---|---|
| Target Compound Data | 99 atom % 13C |
| Comparator Or Baseline | Unlabeled DL-lysine: natural abundance ~1.1% 13C |
| Quantified Difference | 97.9 percentage point increase in 13C enrichment |
| Conditions | Manufacturer specification; isotope dilution LC-MS validation studies |
Why This Matters
High isotopic purity minimizes unlabeled background signal, enabling accurate absolute quantification of lysine in biofluids and protein hydrolysates via isotope dilution MS.
- [1] ChemBase. DL-Lysine-6-13C dihydrochloride. Isotopic Purity 99 atom % 13C. Accessed 2026. View Source
- [2] Vinale F, Fogliano V, et al. Development of a stable isotope dilution assay for an accurate quantification of protein-bound N(ε)-(1-deoxy-D-fructos-1-yl)-L-lysine using a 13C-labeled internal standard. J Agric Food Chem. 1999;47(12):5084-5088. View Source
- [3] PMC. Stable isotope dilution assays in combination with LC-MS/MS for amino acid quantification. 2011. View Source
